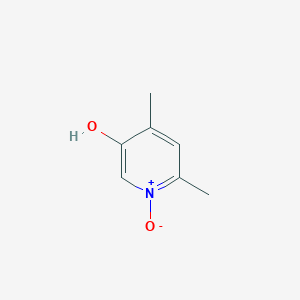
2,4-dimethyl-5-hydroxypyridine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-5-hydroxypyridine N-oxide (DMPO) is a stable free radical that is widely used in scientific research as a spin-trapping agent. DMPO is a small molecule that can react with a wide range of free radicals and reactive oxygen species (ROS), making it a valuable tool in the study of oxidative stress and related diseases.
Aplicaciones Científicas De Investigación
2,4-dimethyl-5-hydroxypyridine N-oxide is widely used in scientific research as a spin-trapping agent to study oxidative stress and related diseases. It can react with a wide range of free radicals and ROS, including superoxide, hydroxyl radical, and peroxynitrite. 2,4-dimethyl-5-hydroxypyridine N-oxide is used in a variety of research fields, including biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
2,4-dimethyl-5-hydroxypyridine N-oxide works by trapping free radicals and ROS, forming stable adducts that can be detected and analyzed. The reaction between 2,4-dimethyl-5-hydroxypyridine N-oxide and free radicals is a one-electron transfer process, which produces a stable 2,4-dimethyl-5-hydroxypyridine N-oxide radical adduct. The adduct can be detected using a variety of techniques, including electron paramagnetic resonance (EPR) spectroscopy and mass spectrometry.
Efectos Bioquímicos Y Fisiológicos
2,4-dimethyl-5-hydroxypyridine N-oxide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It can protect cells from oxidative stress and reduce inflammation. 2,4-dimethyl-5-hydroxypyridine N-oxide has also been shown to have neuroprotective and cardioprotective effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dimethyl-5-hydroxypyridine N-oxide has several advantages for lab experiments. It is a stable free radical that can react with a wide range of free radicals and ROS, making it a valuable tool for studying oxidative stress and related diseases. 2,4-dimethyl-5-hydroxypyridine N-oxide is also relatively inexpensive and easy to use. However, there are some limitations to using 2,4-dimethyl-5-hydroxypyridine N-oxide in lab experiments. It can react with other molecules in the cell, leading to false positives. 2,4-dimethyl-5-hydroxypyridine N-oxide also has a short half-life, which can limit its usefulness in some experiments.
Direcciones Futuras
There are several future directions for research on 2,4-dimethyl-5-hydroxypyridine N-oxide. One area of interest is the development of new spin-trapping agents that are more selective and have longer half-lives. Another area of interest is the use of 2,4-dimethyl-5-hydroxypyridine N-oxide in clinical studies to evaluate its potential therapeutic benefits. 2,4-dimethyl-5-hydroxypyridine N-oxide may also have applications in the development of new drugs for the treatment of oxidative stress-related diseases.
Métodos De Síntesis
2,4-dimethyl-5-hydroxypyridine N-oxide can be synthesized by the reaction of 2,4-dimethylpyridine with hydrogen peroxide in the presence of a catalyst such as iron or copper. The reaction produces 2,4-dimethyl-5-hydroxypyridine N-oxide as a stable free radical, which can be purified and used in scientific research.
Propiedades
Número CAS |
143509-34-6 |
|---|---|
Nombre del producto |
2,4-dimethyl-5-hydroxypyridine N-oxide |
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
4,6-dimethyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(2)8(10)4-7(5)9/h3-4,9H,1-2H3 |
Clave InChI |
VEKLLMQPVFQSRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1O)[O-])C |
SMILES canónico |
CC1=CC(=[N+](C=C1O)[O-])C |
Sinónimos |
3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



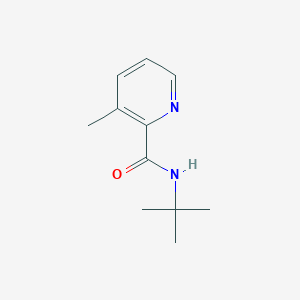

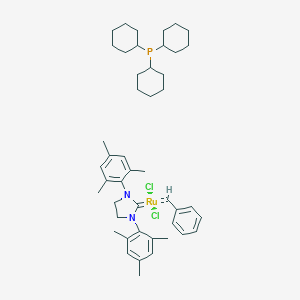

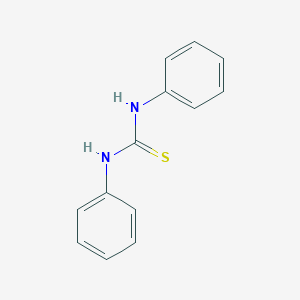
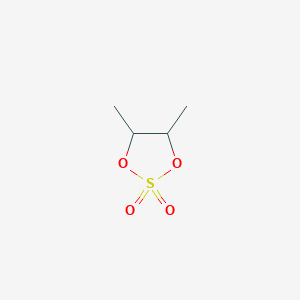
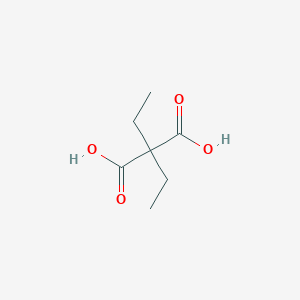
![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)

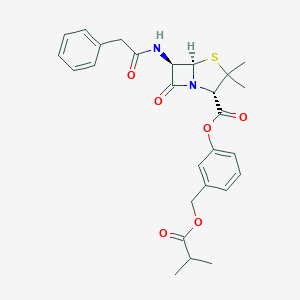

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)
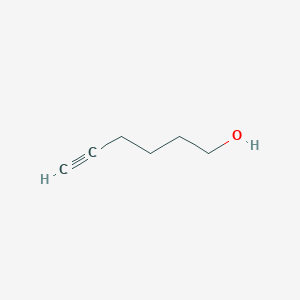
![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)